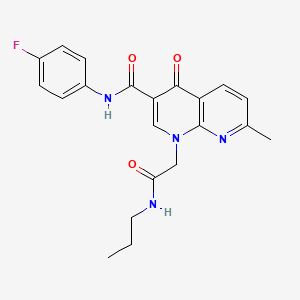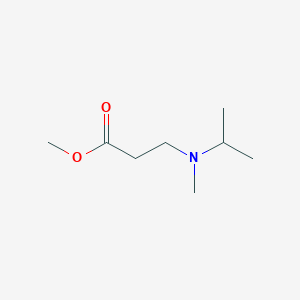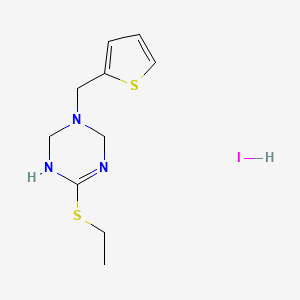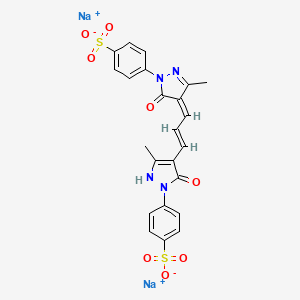
N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has been explored, with a focus on compounds that exhibit cytotoxic activity. A broad range of 2-substituents has been incorporated, leading to the discovery of compounds with potent cytotoxicity against murine leukemia and carcinoma. Notably, the 2-(4-fluorophenyl) derivative demonstrated remarkable in vivo efficacy against colon tumors in mice . Additionally, the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been reported, with some compounds showing potent gastric antisecretory properties. The structure-activity relationships of these compounds have been detailed, with two compounds outperforming cimetidine in rat models . Furthermore, the synthesis of 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids has been achieved through the reaction of substituted 2-aminopyridines with ethyl ethoxymethylene malonate, followed by thermal cyclization and further derivatization .
Molecular Structure Analysis
The molecular structure of the compounds synthesized plays a crucial role in their biological activity. For instance, the presence of a 4-fluorophenyl group at the 2-position of the naphthyridine ring system has been associated with increased potency in cytotoxic activity . The structure-activity relationship studies have indicated that the nature of substituents, particularly on the amide nitrogen, significantly affects the antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides . Additionally, the antibacterial activity of fluoronaphthyridines has been linked to specific structural features, such as the 5-substituent and the 7-cycloalkylamino group, with certain configurations leading to enhanced in vitro and in vivo activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these naphthyridine derivatives are characterized by cyclization and substitution reactions. The thermal cyclization of pyridylaminomethylenemalonates is a key step in the formation of the naphthyridine ring system . The introduction of various substituents through reactions such as ethylation and hydrolysis further modifies the compounds, impacting their biological activities . The synthesis of antiinflammatory agents also involves the formation of a valuable intermediate, which is then transformed into the final carboxamide derivatives with varying substituents on the amide nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of these naphthyridine derivatives are influenced by their molecular structures. The introduction of fluorine atoms and various substituents can affect properties such as solubility, stability, and reactivity, which in turn can influence their biological activities and therapeutic potential. For example, the presence of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The specific physical and chemical properties of the compound "N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide" have not been detailed in the provided papers, but its structural features suggest it may possess similar properties to those described in the literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The title compound's derivatives were explored for their synthesis and antibacterial activity. The study involved preparing compounds with amino- and/or hydroxy-substituted cyclic amino groups, revealing some compounds to be more active than enoxacin, a known antibacterial agent. This suggests potential antibacterial applications for the title compound's derivatives, especially in the development of new therapeutic agents against resistant bacterial strains (Egawa et al., 1984).
Cytotoxic Activity for Cancer Therapy
Carboxamide derivatives of the title compound were synthesized and tested for their cytotoxic activity against various cancer cell lines. Some derivatives exhibited potent cytotoxicity, highlighting their potential as anticancer agents. This research demonstrates the title compound's applicability in developing new cancer therapies, particularly for tumors resistant to current treatments (Deady et al., 2005).
Fluorescent Chemosensing
A derivative of the title compound was developed as a fluorescent probe for detecting Cu(II) ions among various metal ions. This chemosensor exhibited a significant red-shift in emission upon binding to Cu(II), indicating its usefulness in environmental monitoring and biochemical assays involving copper ion detection (Xu et al., 2005).
Anti-inflammatory and Anticancer Properties
A naphthyridine derivative related to the title compound demonstrated both anti-cancer and anti-inflammatory properties in vitro and in vivo. This compound inhibited the secretion of pro-inflammatory cytokines and showed cytotoxicity against cancer cell lines, suggesting its dual functionality for therapeutic applications in cancer and inflammatory diseases (Madaan et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-3-10-23-18(27)12-26-11-17(19(28)16-9-4-13(2)24-20(16)26)21(29)25-15-7-5-14(22)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZZFDZKKJCMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)




![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)
![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)

![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)

